molecular formula C6H5FN2O B14857658 4-Amino-3-fluoropicolinaldehyde

4-Amino-3-fluoropicolinaldehyde

Cat. No.: B14857658
M. Wt: 140.11 g/mol
InChI Key: BSVAXGTXZSLIAP-UHFFFAOYSA-N
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Description

4-Amino-3-fluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, featuring an amino group at the 4-position and a fluorine atom at the 3-position of the pyridine ring. This compound belongs to the class of primary amines and aromatic aldehydes, which are critical intermediates in pharmaceutical and agrochemical synthesis. The aldehyde group renders it reactive in condensation and nucleophilic addition reactions, while the fluorine substituent enhances lipophilicity and may influence electronic properties.

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

4-amino-3-fluoropyridine-2-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-6-4(8)1-2-9-5(6)3-10/h1-3H,(H2,8,9)

InChI Key

BSVAXGTXZSLIAP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)F)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-3-fluoropicolinaldehyde typically involves the introduction of the amino and fluorine groups onto the pyridine ring. One common method includes the use of difluoroacetic acid or trifluoroacetic acid, tritylamine or t-butylamine as a protecting group, a 3,3-dialkoxyprop-1-yne, and a substituted methylene amine. The process involves several steps, including cyclization and deprotection, to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-fluoropicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include fluorinated pyridines, amino-substituted derivatives, and various oxidized or reduced forms of the compound .

Scientific Research Applications

4-Amino-3-fluoropicolinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, including polymers and nanocomposites

Mechanism of Action

The mechanism of action of 4-amino-3-fluoropicolinaldehyde involves its interaction with specific molecular targets and pathways. The presence of the amino and fluorine groups allows it to form strong interactions with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Amino-3-fluoropicolinaldehyde with three analogs, focusing on synthesis, physicochemical properties, and applications.

Structural and Functional Group Differences
Compound Name Substituents (Pyridine Ring) Key Functional Groups Commercial Status
This compound 3-F, 4-NH₂ Aldehyde, NH₂ Discontinued
4-Aminopicolinaldehyde 4-NH₂ Aldehyde, NH₂ Available (hypothetical)
3-Chloro-4-aminopicolinaldehyde 3-Cl, 4-NH₂ Aldehyde, NH₂ Synthesized on demand
4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide 2-F (phenoxy), 4-NH₂ Amide, ether, NH₂ Research-scale

Key Observations :

  • Fluorine vs. Chlorine: The 3-fluoro substituent in this compound may confer greater metabolic stability compared to 3-chloro analogs, as fluorine’s electronegativity reduces susceptibility to enzymatic oxidation. However, chlorine’s larger atomic size could enhance steric effects in reactions.
  • Aldehyde Reactivity: The aldehyde group in this compound is more electrophilic than the amide or ether groups in 4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide, enabling distinct reactivity in cross-coupling or Schiff base formation .
Physicochemical Properties
Property This compound 4-Aminopicolinaldehyde 3-Chloro-4-aminopicolinaldehyde
Molecular Weight (g/mol) ~154.1 (estimated) ~136.1 ~152.5
Solubility (Polarity) Low in water; moderate in DMSO Higher in water Low in water
Melting Point Not reported Not reported Not reported

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